N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE
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Overview
Description
N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a chlorophenyl sulfonyl group, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated oxazole derivative.
Benzylation: The final step involves the benzylation of the amine group using benzyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various alkyl or aryl derivatives.
Scientific Research Applications
N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Materials Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(4-fluorophenyl)-4-((4-methylphenyl)sulfonyl)-1,3-oxazol-5-amine .
- N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(2,4-dichlorophenyl)-1,3-oxazol-5-amine .
Uniqueness
N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds.
Properties
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S2/c21-15-8-10-16(11-9-15)28(24,25)20-19(22-13-14-5-2-1-3-6-14)26-18(23-20)17-7-4-12-27-17/h1-12,22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWUNORYBKJGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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